Atrial natriuretic factor 26, rat
Overview
Description
Atrial natriuretic factor 26, rat, is a peptide hormone primarily involved in the regulation of blood pressure and fluid balance. It is a member of the natriuretic peptide family, which includes brain natriuretic peptide and C-type natriuretic peptide. Atrial natriuretic factor 26 is secreted by the cardiac atria in response to atrial stretch due to increased blood volume . This peptide plays a crucial role in cardiovascular homeostasis by promoting natriuresis, diuresis, and vasodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atrial natriuretic factor 26 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of atrial natriuretic factor 26 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The purification process involves multiple steps, including HPLC and lyophilization, to ensure high purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Atrial natriuretic factor 26 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize methionine residues within the peptide.
Reduction: Dithiothreitol (DTT) is commonly used to reduce disulfide bonds in the peptide.
Major Products Formed: The primary products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide, which may affect the peptide’s stability and function .
Scientific Research Applications
Atrial natriuretic factor 26 has diverse applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Industry: The peptide is used in the development of diagnostic assays and as a standard in peptide analysis.
Mechanism of Action
Atrial natriuretic factor 26 exerts its effects by binding to natriuretic peptide receptors, primarily the A-type natriuretic peptide receptor (NPR-A). This binding activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating various physiological responses, including vasodilation, natriuresis, and diuresis . The peptide also inhibits the renin-angiotensin-aldosterone system (RAAS), further contributing to its hypotensive effects .
Comparison with Similar Compounds
Brain natriuretic peptide (BNP): Similar to atrial natriuretic factor 26, BNP is involved in cardiovascular homeostasis but is primarily secreted by the ventricles.
C-type natriuretic peptide (CNP): CNP has similar vasodilatory effects but lacks significant natriuretic activity.
Uniqueness: Atrial natriuretic factor 26 is unique due to its specific secretion from the atria in response to atrial stretch and its potent natriuretic and diuretic effects. Unlike BNP and CNP, atrial natriuretic factor 26 has a more pronounced role in regulating blood volume and pressure .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H189N43O36S2/c1-8-59(5)92-112(195)142-49-87(171)143-61(7)94(177)147-71(34-35-84(121)168)101(184)156-78(52-163)98(181)141-50-89(173)145-72(41-58(3)4)96(179)140-51-90(174)146-82(110(193)153-75(45-85(122)169)105(188)158-79(53-164)107(190)152-74(43-63-23-14-11-15-24-63)104(187)149-69(28-19-39-136-118(129)130)99(182)155-77(114(197)198)44-64-30-32-65(167)33-31-64)56-199-200-57-83(160-109(192)81(55-166)159-108(191)80(54-165)157-100(183)68(27-18-38-135-117(127)128)148-95(178)66(120)25-16-36-133-115(123)124)111(194)151-73(42-62-21-12-10-13-22-62)97(180)139-47-86(170)138-48-88(172)144-67(26-17-37-134-116(125)126)102(185)162-93(60(6)9-2)113(196)154-76(46-91(175)176)106(189)150-70(103(186)161-92)29-20-40-137-119(131)132/h10-15,21-24,30-33,58-61,66-83,92-93,163-167H,8-9,16-20,25-29,34-57,120H2,1-7H3,(H2,121,168)(H2,122,169)(H,138,170)(H,139,180)(H,140,179)(H,141,181)(H,142,195)(H,143,171)(H,144,172)(H,145,173)(H,146,174)(H,147,177)(H,148,178)(H,149,187)(H,150,189)(H,151,194)(H,152,190)(H,153,193)(H,154,196)(H,155,182)(H,156,184)(H,157,183)(H,158,188)(H,159,191)(H,160,192)(H,161,186)(H,162,185)(H,175,176)(H,197,198)(H4,123,124,133)(H4,125,126,134)(H4,127,128,135)(H4,129,130,136)(H4,131,132,137)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAPHXSIIJVIEQ-ICYMVEPSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H189N43O36S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2862.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90984-99-9 | |
Record name | Atrial natriuretic factor 26, rat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090984999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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